A2B Subtype Selectivity Profile
BAY-545 demonstrates a high degree of selectivity for the A2B receptor over the closely related A1, A2A, and A3 adenosine receptors. In a direct head-to-head comparison within a single assay system, BAY-545's potency at the A2B receptor is markedly superior to its potency at other adenosine receptor subtypes . This contrasts with earlier generation compounds, such as the xanthine derivative MRS 1754, which are known to have off-target activity at A1 receptors, limiting their utility as a specific A2B tool compound.
A1: 1300 nM
A2A: 820 nM
A3: >6700 nM
| Evidence Dimension | Inhibitory potency (IC50) against human adenosine receptor subtypes |
|---|---|
| Target Compound Data | A2B: 66 nM; A1: 1300 nM; A2A: 820 nM; A3: >6700 nM |
| Comparator Or Baseline | Within-class comparison to other receptor subtypes (A1, A2A, A3) tested in the same CHO cell membrane assay. |
| Quantified Difference | BAY-545 is approximately 20-fold selective for A2B over A1, 12-fold over A2A, and >100-fold over A3. |
| Conditions | CHO cell membranes expressing human recombinant receptors. |
Why This Matters
This ensures experimental outcomes are specifically attributable to A2B receptor blockade, reducing data ambiguity caused by off-target effects on other adenosine receptors.
